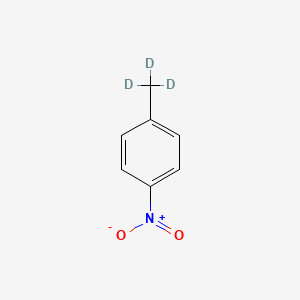
1-硝基-4-(三氘甲基)苯
概述
描述
1-Nitro-4-(trideuteriomethyl)benzene is a chemical compound with the CAS number 23346-24-9 . It is a derivative of benzene, which is a colorless liquid with a characteristic aroma .
Synthesis Analysis
The synthesis of 1-Nitro-4-(trideuteriomethyl)benzene involves several steps. A related study has shown that perdeuteriated 3-methyl-2,4-pentanedione was converted in an 8-step synthesis via the intermediacy of tert-butyl 5-formyl-3,4-bis (trideuteriomethyl)pyrrole-2-carboxylate . The fidelity of isotope substitution was maintained throughout the synthesis .Molecular Structure Analysis
The molecular structure of 1-Nitro-4-(trideuteriomethyl)benzene includes a benzene ring with a nitro group (-NO2) and a trideuteriomethyl group (-CD3) attached to it . The exact positions of these groups on the benzene ring can be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 1-Nitro-4-(trideuteriomethyl)benzene are likely to be similar to those of other nitrobenzene derivatives. These reactions often involve electrophilic aromatic substitution, where the benzene ring is attacked by an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Nitro-4-(trideuteriomethyl)benzene are likely to be similar to those of other nitrobenzene derivatives. Nitro compounds are known to have high dipole moments, which result in lower volatility compared to ketones of about the same molecular weight .科学研究应用
包合物形成和分子传感
1,3,5-三(4-硝基苯甲酰)苯通过 C-H···O 氢键与 CH2Cl2 和 DMSO 形成结晶包合物,如 X 射线晶体学所示。该性质表明硝基取代的苯衍生物在开发用于选择性分子传感和包合的材料中具有潜力 (F. Pigge、Zhanmiao Zheng、N. Rath,2000)。
荧光化学传感器
1,3,5-三(1H-苯并[d]咪唑-2-基)苯的苯并咪唑衍生物作为荧光化学传感器显示出对苦味酸(一种硝基芳香炸药)检测的出色选择性和灵敏性。该应用说明了硝基取代的苯化合物在开发用于检测危险材料的低成本、便携式方法中的潜力 (金锋熊等人,2014)。
用于金属离子和炸药传感的发光探针
使用 1,3,5-三(4-溴苯基)苯等单体合成的多孔共价有机聚合物 (COP) 表明硝基取代的苯衍生物在创建发光传感器中很有用。这些材料对金属离子和硝基芳香炸药表现出选择性传感能力,可以扩展到光催化、有机电子和医学成像应用 (郭丽,曹东,2015)。
催化和有机合成
苯并咪唑衍生物的合成还突出了硝基取代的苯化合物在有机合成中的催化应用,为开发用于化学转化的新型催化方法奠定了基础 (E. Mejía、A. Togni,2012)。
先进材料和晶体工程
对六(4-硝基苯基)苯及其通过分子间 N⋯O 相互作用形成层状结构的能力的研究强调了硝基取代的苯衍生物在晶体工程和先进材料设计中的作用。这种相互作用可以指导分子的可预测定位,这对于开发具有特定性质的材料至关重要 (E. Gagnon 等,2007)。
未来方向
The future directions for research on 1-Nitro-4-(trideuteriomethyl)benzene could involve further exploration of its synthesis, reactions, and potential applications. For example, isotopically labeled compounds like 1-Nitro-4-(trideuteriomethyl)benzene can be used to probe physicochemical features relevant to photosynthetic energy-transduction processes .
属性
IUPAC Name |
1-nitro-4-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVNYMJQHSSEA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946008 | |
| Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-4-(trideuteriomethyl)benzene | |
CAS RN |
23346-24-9 | |
| Record name | Benzene, 1-(methyl-d3)-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023346249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

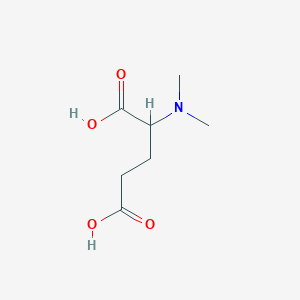
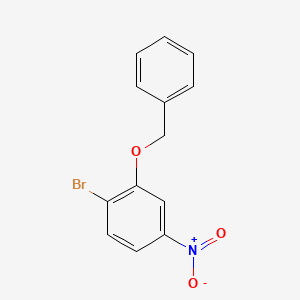
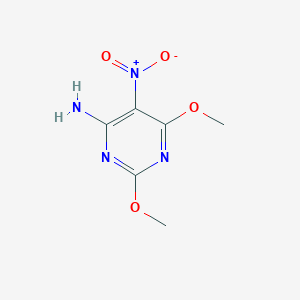
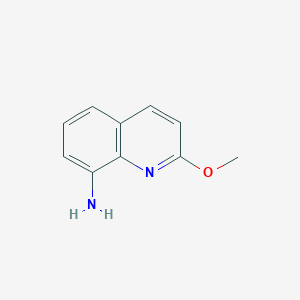
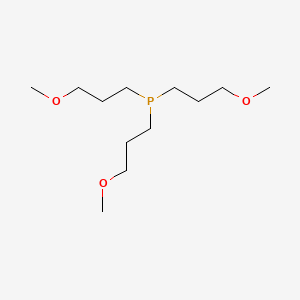
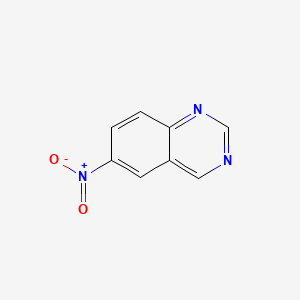
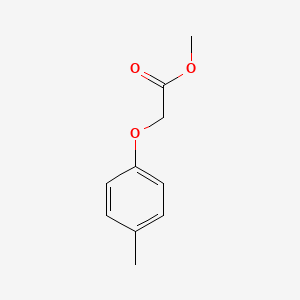
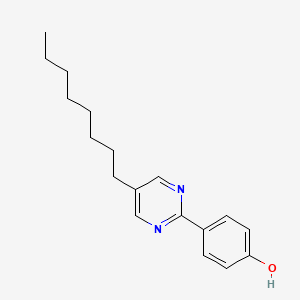
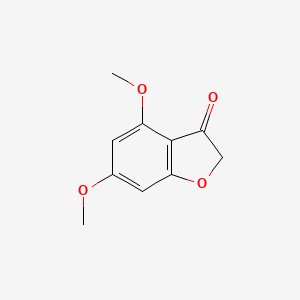

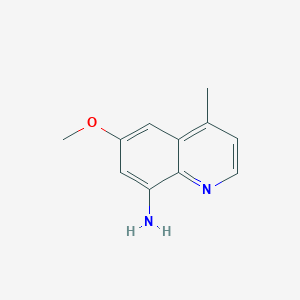
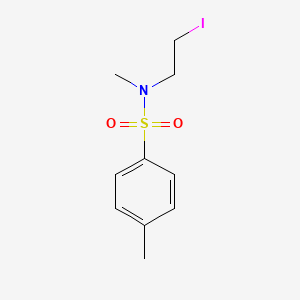
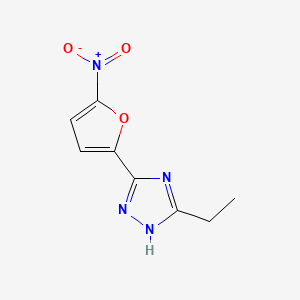
![Phosphine, [[bis(pentafluorophenyl)phosphino]ethynyl]diphenyl-](/img/structure/B1619111.png)